2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of acylaminobenzoic acid derivatives This compound is characterized by its unique structure, which includes a chlorophenoxy group, a benzothiophene ring, and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
The synthesis of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenoxyacetyl chloride, which is obtained by reacting 4-chlorophenol with acetyl chloride.
Intermediate Formation: The intermediate compound, 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid, is synthesized by reacting 4-chlorophenoxyacetyl chloride with 2-aminobenzoic acid.
Chemical Reactions Analysis
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions:
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in various biochemical pathways.
Pathways Involved: It may inhibit or activate certain pathways, leading to changes in cellular processes.
The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and protein function .
Comparison with Similar Compounds
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds:
2-{[(4-chlorophenoxy)acetyl]amino}-N-methylbenzamide: This compound has a similar structure but lacks the dioxidotetrahydrothiophenyl moiety.
2-{[(4-chlorophenoxy)acetyl]amino}-N-phenylbenzamide: This compound has a phenyl group instead of the dioxidotetrahydrothiophenyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H25ClN2O5S2 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H25ClN2O5S2/c1-13-2-7-17-18(10-13)31-22(20(17)21(27)24-15-8-9-32(28,29)12-15)25-19(26)11-30-16-5-3-14(23)4-6-16/h3-6,13,15H,2,7-12H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
YYSQXSAOQGTZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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